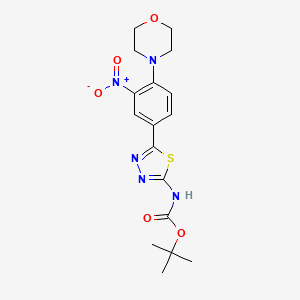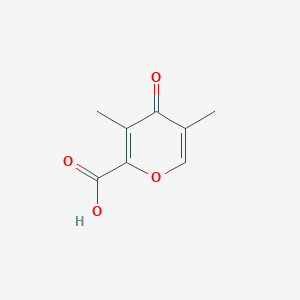
3-(6-Bromopyridin-2-yl)pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-溴吡啶-2-基)戊腈是一种有机化合物,其分子式为C10H11BrN2。它是一种吡啶的衍生物,吡啶是一种杂环芳香族有机化合物。在吡啶环的第6位存在一个溴原子,以及一个戊腈基团,使得该化合物在各种化学反应和应用中具有独特性和价值。
准备方法
合成路线和反应条件
3-(6-溴吡啶-2-基)戊腈的合成可以通过几种方法实现。一种常见的方法是Suzuki-Miyaura偶联反应。该反应通常使用钯催化剂将硼酸衍生物与卤代吡啶偶联。一般的反应条件包括:
催化剂: 钯(0)或钯(II)配合物
碱: 碳酸钾或氢氧化钠
溶剂: 四氢呋喃(THF)或二甲基甲酰胺(DMF)
温度: 80-100°C
时间: 12-24小时
工业生产方法
3-(6-溴吡啶-2-基)戊腈的工业生产通常涉及大规模Suzuki-Miyaura偶联反应。该工艺针对高收率和高纯度进行优化,使用自动化反应器和连续流系统以确保质量一致性和效率。
化学反应分析
反应类型
3-(6-溴吡啶-2-基)戊腈会发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂取代,例如胺、硫醇或醇盐。
氧化反应: 该化合物可以被氧化形成相应的吡啶N-氧化物。
还原反应: 腈基可以被还原形成伯胺。
常用试剂和条件
取代: 氢化钠(NaH)、叔丁醇钾(KOtBu)或二异丙基酰胺锂(LDA)在THF或DMF等溶剂中。
氧化: 过氧化氢(H2O2)或间氯过苯甲酸(mCPBA)在乙腈中。
还原: 氢化锂铝(LiAlH4)或氢气(H2)与钯催化剂。
主要产物
取代: 根据所用亲核试剂的不同,各种取代的吡啶。
氧化: 吡啶N-氧化物。
还原: 伯胺。
科学研究应用
3-(6-溴吡啶-2-基)戊腈用于各种科学研究应用,包括:
化学: 作为合成更复杂有机分子的构建模块。
生物学: 在研究酶抑制剂和受体配体。
医学: 作为药物化合物的开发前体。
工业: 在农药和特种化学品的生产中。
作用机制
3-(6-溴吡啶-2-基)戊腈的作用机制取决于其应用。在生物系统中,它可能作为酶抑制剂或受体配体发挥作用,与特定的分子靶标和途径相互作用。溴原子和腈基在其结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
- 2-溴-6-吡啶甲醇
- 6-溴吡啶-2-羧酸
- 3-(5-溴吡啶-2-基)戊腈
独特性
3-(6-溴吡啶-2-基)戊腈的独特性在于其在吡啶环上的特定取代模式,与其他溴吡啶衍生物相比,它赋予了独特的化学反应性和生物活性。
属性
CAS 编号 |
1956370-73-2 |
|---|---|
分子式 |
C10H11BrN2 |
分子量 |
239.11 g/mol |
IUPAC 名称 |
3-(6-bromopyridin-2-yl)pentanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-2-8(6-7-12)9-4-3-5-10(11)13-9/h3-5,8H,2,6H2,1H3 |
InChI 键 |
CDPDGMUFPRVQQA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC#N)C1=NC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783275.png)

![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)


![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)




